2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene is a complex organic compound identified by the Chemical Abstracts Service number 869006-52-0. It is recognized as an impurity of Lasofoxifene, a selective estrogen receptor modulator used in hormone replacement therapy and osteoporosis treatment. This compound falls under the category of naphthalene derivatives, which are known for their diverse applications in pharmaceuticals and fine chemicals.
The compound is classified as an aromatic hydrocarbon due to its naphthalene backbone, which consists of two fused benzene rings. Its molecular formula is , and it has a molecular weight of approximately 421.33 g/mol. The presence of bromine, methoxy groups, and a phenylmethoxy substituent contributes to its unique chemical properties and potential biological activity .
The synthesis of 2-bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene involves several key steps:
These steps illustrate the complexity involved in synthesizing this compound, highlighting the use of advanced organic synthesis techniques.
The molecular structure of 2-bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene features a naphthalene core with various substituents:
The structural representation can be visualized through its molecular formula and its associated identifiers such as CAS number 869006-52-0 .
The compound participates in various chemical reactions typical for aromatic compounds, including:
These reactions are essential for modifying the compound's structure for potential therapeutic applications.
Key physical and chemical properties include:
These properties influence the compound's behavior in biological systems and its suitability for various applications .
2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene is primarily researched for its role as an impurity in Lasofoxifene synthesis. Its potential applications extend into:
The ongoing research into this compound may yield insights into its efficacy and safety profiles in clinical settings .
The systematic IUPAC name 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene encodes critical structural information:
The molecule features three distinct rotational domains influencing its 3D conformation:
Direct crystallographic data for this compound is absent in the literature surveyed. However, related fragments provide insight:
NMR Spectroscopy (Key signals inferred from structure and analogues [1] [6]):Table 1: Predicted ¹H NMR Spectral Assignments
Chemical Shift (δ, ppm) | Multiplicity | Proton Site |
---|---|---|
7.45–7.25 | multiplet | Benzyloxy phenyl (5H) |
7.20–6.80 | AA'BB' system | Phenyl linked to naphthalene |
6.70 | singlet | H-5 of dihydronaphthalene |
6.65 | doublet | H-7 of dihydronaphthalene |
3.85 | singlet | Methoxy group (–OCH₃) |
3.75 | singlet | Benzyloxy methylene (–OCH₂–) |
2.90–2.70 | triplet | H-4 of dihydronaphthalene |
2.60–2.40 | multiplet | H-3 of dihydronaphthalene |
2.30–2.10 | multiplet | H-2 of dihydronaphthalene |
¹³C NMR should reveal 24 distinct signals, including a ketone carbon at ~198 ppm and aromatic carbons between 160–110 ppm. The C-Br carbon (C2) appears downfield (~55 ppm).
IR Spectroscopy (Functional group analysis [1] [10]):
Mass Spectrometry:
UV-Vis Spectroscopy:
This compound is a key intermediate in synthesizing Lasofoxifene (a SERM drug). Its design contrasts with impurities and analogues:Table 2: Structural Analogues and Functional Differences
Compound Name | CAS | Molecular Formula | Key Structural Differences |
---|---|---|---|
2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene | 869006-52-0 | C₂₄H₂₁BrO₂ | Reference compound (bromine at C2) |
2-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one | 1093227-38-3 | C₁₀H₉BrO₂ | Lacks phenyl extension; –OH vs –OCH₃ at C6 [1] |
6-Bromo-3,4-dihydro-2(1H)-naphthalenone | N/A | C₁₀H₉BrO | Bromine at C6; no methoxy or aryl extensions [8] |
2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 20933-24-8 | C₁₁H₁₁BrO₂ | No 1-[4-(phenylmethoxy)phenyl] group [10] |
Impact on Drug Synthesis:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3